N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a cyclohexanamine moiety at the 4-position. This compound, with the chemical formula CHN and CAS number 1049983-65-4, is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features and potential biological activities.
The synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction efficiency and yield, utilizing catalysts and automated systems to enhance scalability.
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine features a pyrazole ring fused with a cyclohexanamine moiety. The molecular structure can be represented as follows:
This unique structure imparts distinct chemical properties that are valuable for various applications in research and industry.
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and developing derivatives with enhanced biological activities.
The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity, which leads to various biological effects. The exact pathways depend on the specific application context, including potential therapeutic uses in anti-inflammatory or analgesic treatments.
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and material science.
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine has several scientific research applications:
The compound's unique structural characteristics enable its use across diverse fields, highlighting its significance in ongoing research efforts.
Nucleophilic substitution represents the most direct and atom-economical approach for constructing the C–N bond between the pyrazole and cyclohexylamine moieties in N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-cyclohexanamine. This method typically involves the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole with cyclohexylamine. Optimization studies reveal that employing polar aprotic solvents (DMF, acetonitrile) with excess cyclohexylamine (2.5–3.0 equivalents) serves dual purposes: acting as both reactant and acid scavenger, thereby minimizing di-alkylated byproducts. The reaction proceeds efficiently at 60–80°C, achieving yields of 78–85% within 8–12 hours [1] [9].
Recent advancements utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems. Microwave-assisted nucleophilic substitution significantly reduces reaction times to ≤30 minutes while maintaining yields >80%. Critical purification involves sequential liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography, yielding product with ≥95% purity confirmed by HPLC. Key challenges include controlling exothermicity during reagent mixing and suppressing the formation of the bis-alkylated impurity 1,3-bis[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine, which requires careful stoichiometric control [9] [10].
Table 1: Optimization Parameters for Nucleophilic Substitution
Parameter | Baseline Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Ethanol | Anhydrous DMF | +22% |
Cyclohexylamine (equiv) | 1.5 | 2.8 | +15% |
Temperature | 25°C | 75°C | +30% |
Catalyst | None | TBAB (10 mol%) | +12% |
Reaction Time | 24 h | 9 h (conventional) | +18% |
Alternative routes exploit the electrophilicity of aldehyde intermediates. 4-(Aminomethyl)-1-methyl-1H-pyrazole undergoes reductive amination with cyclohexanone under Leuckart–Wallach conditions, utilizing ammonium formate as both nitrogen source and reducing agent. This one-pot methodology generates the target compound in moderate yields (65–70%), though it requires rigorous control of hydrolysis conditions (pH 7.5–8.0) during workup to prevent N-dealkylation [10].
For substituted pyrazole systems (e.g., 3-nitro or 5-cyano derivatives), keto-acid intermediates like 4-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-one (CAS: ena580349955) enable Strecker-type reactions [6]. Subsequent hydrolysis of the nitrile intermediate provides access to α-amino-functionalized analogs. This pathway demonstrates particular utility for synthesizing sterically hindered analogs featuring gem-dimethyl cyclohexyl rings, achieving 55–60% yields. Key limitations include the instability of the 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclohexan-1-imine intermediate, necessitating in situ reduction with sodium cyanoborohydride to prevent decomposition [7] [10].
Continuous flow reactors address significant exothermicity and mixing challenges inherent in batch synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-cyclohexanamine. Chip-based microreactors demonstrate superior heat transfer efficiency (ΔT < 2°C) during the nucleophilic substitution step, enabling precise temperature control and reducing thermal degradation pathways. Typical configurations employ two feed streams: Stream A (4-(chloromethyl)-1-methyl-1H-pyrazole in DMF) and Stream B (cyclohexylamine with TBAB catalyst), combined at a T-junction before entering a temperature-controlled reaction coil (PFA tubing, 10 mL volume) [8].
Packed-bed reactors containing immobilized base catalysts (e.g., Amberlyst A-21) facilitate reagent mixing and byproduct sequestration. At pilot scale (50 L/day), flow systems achieve 92% conversion with residence times of 12 minutes at 100°C, outperforming batch reactions by reducing processing time 40-fold. Automated liquid handlers coupled with in-line FTIR enable real-time reaction monitoring and adjustment of stoichiometric ratios, ensuring consistent product quality (purity >98.5%). This technology platform supports direct kilogram-scale synthesis of 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine (CAS: 1249615-10-8) without intermediate purification [3] [8].
Table 2: Flow Reactor Performance Metrics for Target Compound Synthesis
Reactor Type | Residence Time (min) | Temperature (°C) | Conversion (%) | Throughput (g/h) |
---|---|---|---|---|
Microchip (SiC) | 8 | 85 | 95 | 12.5 |
PFA Coil (ID 2 mm) | 15 | 90 | 88 | 38.2 |
Packed-Bed (Amberlyst) | 12 | 100 | 92 | 105.6 |
Batch (Reference) | 720 | 75 | 85 | 3.8 |
Salt formation enhances the crystallinity and stability of the target amine, with dihydrochloride salts being particularly valuable for pharmaceutical applications. N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-cyclohexanamine dihydrochloride is synthesized by bubbling hydrogen chloride gas through an anhydrous ethyl acetate solution of the free base at 0–5°C. Critical parameters include maintaining water content <200 ppm to prevent oiling-out phenomena and controlling gas flow rates (0.5–1.0 L/min) to ensure stoichiometric protonation without localized degradation [1] [3].
Purification employs anti-solvent crystallization using IPA/MTBE mixtures (1:4 v/v), yielding needle-like crystals with >99.5% purity (HPLC). Analytical characterization reveals a consistent melting point range of 192–195°C (dec.) and characteristic FTIR bands at 2700–2400 cm⁻¹ (broad, NH₂⁺ stretch). Polymorph screening identifies Form I (orthorhombic) as the thermodynamically stable crystalline phase below 40°C. The salt demonstrates superior hygroscopic stability compared to citrate or sulfate counterparts, gaining <0.2% mass at 75% RH over 48 hours [3].
While the parent compound lacks stereocenters, strategic introduction of chiral centers enables access to enantiomerically enriched analogs. Three predominant strategies have emerged:
Chiral HPLC validation (Chiralpak IC-3 column, hexane:IPA:DEA 95:5:0.1) confirms enantiomeric ratios >99:1 for resolved products. These chiral analogs show distinct physicochemical properties, including polarized light rotation ([α]D²⁵ = +43.5° (c 1.0, CHCl₃) for the (R)-isomer, enabling structure-property relationship studies [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7